3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Übersicht

Beschreibung

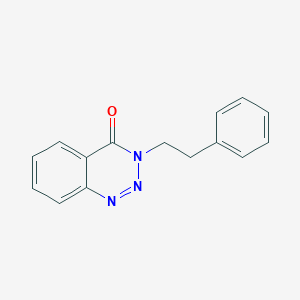

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by a benzotriazine ring system substituted with a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 2-phenylethylamine with benzoyl chloride to form N-(2-phenylethyl)benzamide. This intermediate is then subjected to nitrosation using dinitrogen tetroxide in glacial acetic acid to yield N-nitroso-N-(2-phenylethyl)benzamide. Finally, the nitrosoamide is cyclized under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzotriazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinone oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzotriazine ring, leading to a wide range of substituted benzotriazines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one has a molecular formula of and features a benzotriazine core structure that contributes to its reactivity and interaction with biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that benzotriazine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

Benzotriazines have also shown promise as antimicrobial agents. Studies suggest that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses indicate that modifications on the benzotriazine core can enhance antimicrobial potency .

GPR139 Modulation

Some studies have explored the role of benzotriazines as modulators of GPR139, a G protein-coupled receptor implicated in various physiological processes. Compounds acting on this receptor may provide therapeutic benefits for conditions such as mood disorders and metabolic syndromes .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of benzotriazine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzotriazine derivatives. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .

Wirkmechanismus

The mechanism of action of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the benzotriazine ring.

Benzotriazole: Contains the benzotriazine ring but without the phenylethyl substitution.

Phenethyl alcohol: Similar phenylethyl group but with an alcohol functional group instead of the benzotriazine ring .

Uniqueness

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is unique due to the combination of the benzotriazine ring and the phenylethyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is a synthetic compound belonging to the benzotriazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzotriazine ring fused with a phenylethyl group, which contributes to its unique biological properties. Its chemical formula is and it possesses notable pharmacological characteristics that make it a candidate for further study in medicinal chemistry.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation. This suggests potential anticancer properties by disrupting the normal cell cycle and promoting apoptosis in malignant cells.

- Receptor Modulation : It interacts with various receptors, potentially modulating inflammatory pathways. This interaction may contribute to its therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Properties

Research indicates that this compound has significant anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines while sparing normal cells. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent growth inhibition .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate the activity of adenosine receptors, particularly the A3 subtype, which is implicated in inflammation and cancer progression. This modulation could lead to reduced inflammatory responses in various tissues .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Phenylethylamine | Phenethyl group | Neurotransmitter effects |

| Benzotriazole | Benzotriazine ring | Antimicrobial properties |

| Phenethyl alcohol | Alcohol functional group | Mild sedative effects |

This comparison highlights that while similar compounds exist, the combination of the benzotriazine ring with the phenylethyl group in this compound provides distinct biological activities not found in other derivatives .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Growth Inhibition : A study demonstrated that treatment with 10 µM of this compound resulted in a 70% reduction in cell viability in MCF-7 cells after 48 hours .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via caspase activation pathways and alters mitochondrial membrane potential in cancer cells .

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSOYWFCGVLLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298768 | |

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15561-76-9 | |

| Record name | MLS002919856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002919856 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.